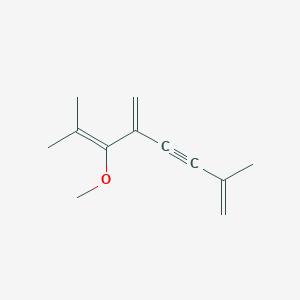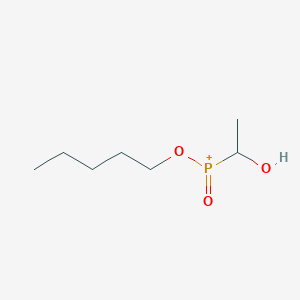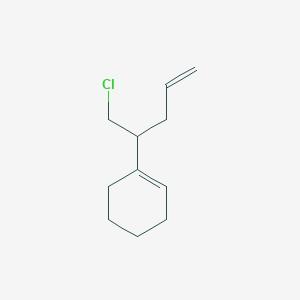![molecular formula C11H27AsN2O4 B14394260 Bis{2-[(2-hydroxyethyl)(methyl)amino]ethyl} methylarsonite CAS No. 89865-06-5](/img/structure/B14394260.png)
Bis{2-[(2-hydroxyethyl)(methyl)amino]ethyl} methylarsonite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis{2-[(2-hydroxyethyl)(methyl)amino]ethyl} methylarsonite is a complex organic compound that features both amine and arsenic functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis{2-[(2-hydroxyethyl)(methyl)amino]ethyl} methylarsonite typically involves the reaction of ethylene oxide with methylamine under controlled conditions. The reaction is carried out at a temperature range of 100°C to 170°C and a pressure range of 0.588 MPa to 9.806 MPa. The product is then purified through distillation and rectification processes .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Bis{2-[(2-hydroxyethyl)(methyl)amino]ethyl} methylarsonite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of substituted amines.
Aplicaciones Científicas De Investigación
Bis{2-[(2-hydroxyethyl)(methyl)amino]ethyl} methylarsonite has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a complexing agent for metal ions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialized chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Bis{2-[(2-hydroxyethyl)(methyl)amino]ethyl} methylarsonite involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which may influence various biochemical pathways. Its unique structure allows it to participate in hydrogen bonding and other intermolecular interactions, affecting its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-hydroxyethyl)methylamine: A related compound with similar amine functionalities.
Triethanolamine: Another compound with multiple hydroxyl and amine groups.
Uniqueness
The combination of hydroxyl, amine, and arsenic functionalities makes it a versatile compound for various scientific and industrial applications .
Propiedades
Número CAS |
89865-06-5 |
|---|---|
Fórmula molecular |
C11H27AsN2O4 |
Peso molecular |
326.26 g/mol |
Nombre IUPAC |
2-[2-[2-[2-hydroxyethyl(methyl)amino]ethoxy-methylarsanyl]oxyethyl-methylamino]ethanol |
InChI |
InChI=1S/C11H27AsN2O4/c1-12(17-10-6-13(2)4-8-15)18-11-7-14(3)5-9-16/h15-16H,4-11H2,1-3H3 |
Clave InChI |
VLXSXSOPDIFYMM-UHFFFAOYSA-N |
SMILES canónico |
CN(CCO)CCO[As](C)OCCN(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![11-Methyl-2-azaspiro[5.5]undec-8-ene](/img/structure/B14394201.png)
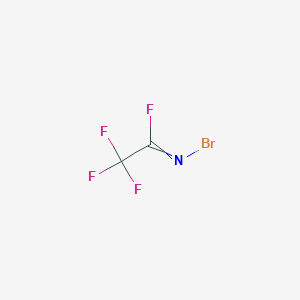

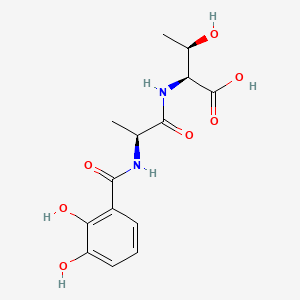
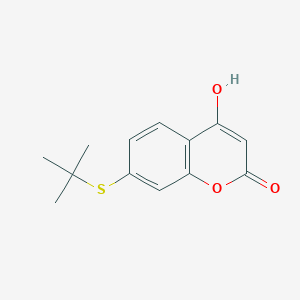
![(4aS,10bS)-7,9-Dimethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B14394235.png)
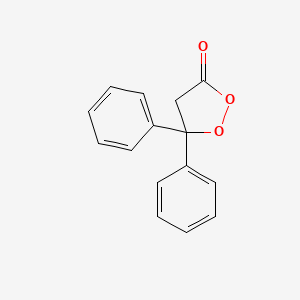
![5-(Ethanesulfinyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14394244.png)
